2-Cyclohexen-1-one, 4-phenyl-

Übersicht

Beschreibung

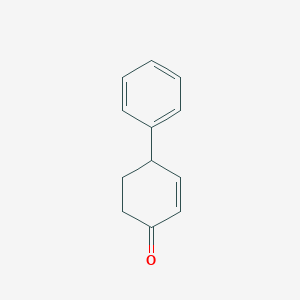

2-Cyclohexen-1-one, 4-phenyl- is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclohexen-1-one, 4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

In the pharmaceutical industry, CHO serves as a critical intermediate in the synthesis of various biologically active compounds. Notable applications include:

- Synthesis of Antihypercholesteremic Agents : CHO is utilized in the preparation of compounds aimed at lowering cholesterol levels.

- Production of Eicosanoid Enzyme Inhibitors : These inhibitors are crucial for developing treatments for inflammatory diseases .

- Immunostimulants : Certain derivatives derived from CHO have shown potential as antitumorigenic therapeutic agents .

Case Study: Synthesis of 11-Deoxy Prostaglandins

Hoffmann-La Roche has reported using CHO in the synthesis of 11-deoxy prostaglandins, which are important in pharmacological applications related to inflammation and pain management .

Agricultural Applications

In agriculture, CHO is explored for its role as a chemical intermediate in the development of herbicides and fungicides:

- Herbicide Safeners : Research has identified novel derivatives of CHO that can act as safeners to protect crops from herbicide damage. For instance, a study demonstrated that certain substituted cyclohexenones could alleviate injury to maize caused by clethodim herbicide .

Data Table: Herbicide Safener Candidates Derived from CHO

| Compound Name | Yield (%) | Application |

|---|---|---|

| 3-(2,4-Dichlorobenzoyloxy)-2-phenyl-2-cyclohexen-1-one | 59 | Herbicide safener for maize |

| Cyclohexenone derivatives | Various | Antifungal agents |

Industrial Applications

The industrial utility of CHO extends to its use as a reagent in chemical processes:

- Chemical Intermediate : It is widely employed in the chemical process industry (CPI) for synthesizing various organic compounds .

- Microbiological Procedures : CHO is used as a starting material for microbial reduction processes to produce optically active carbonyl compounds .

Case Study: Production of Liquid Crystals

Merck has patented the use of cyclohexenone derivatives in synthesizing liquid crystals used in electro-optical display devices. This application highlights the compound's versatility beyond traditional organic synthesis .

Biological Effects and Toxicity Considerations

Research indicates that CHO can influence biological systems by depleting reduced glutathione (GSH) levels, which may affect cell activation and proliferation. While some studies suggest potential anticarcinogenic properties due to its electrophilic nature, concerns about mutagenicity and carcinogenicity have been raised with certain analogs .

Summary of Biological Effects

| Effect | Observation |

|---|---|

| GSH Depletion | Inhibition of DNA synthesis in lymphocytes |

| Anticarcinogenic Potential | Induction of cellular enzymes that deactivate carcinogens |

Analyse Chemischer Reaktionen

Conjugate (Michael) Addition

The α,β-unsaturated ketone structure enables nucleophilic attacks at the β-carbon. For example:

-

Organocopper reagents undergo 1,4-addition to form β-substituted ketones.

-

Grignard reagents predominantly favor 1,2-addition to the carbonyl group, yielding allylic alcohols (e.g., reaction with phenylmagnesium bromide) .

Example Reaction Table

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Phenyl Grignard | 4-Phenyl-1-phenylcyclohexenol | 95% | THF, 0°C → RT | |

| Organocopper | 4-Phenyl-3-alkylcyclohexanone | 60–85% | CuBr, Et₂O |

Diels-Alder Cycloaddition

The enone participates as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., cyclopentadiene). The phenyl group at C4 sterically directs endo selectivity:

-

Endo preference : Observed in reactions with 1,3-pentadiene derivatives due to minimized steric clash in transition states .

Key Data :

Sigmatropic Rearrangements

4-Phenyl-2-cyclohexen-1-one serves as a precursor in multi-step syntheses involving -sigmatropic shifts:

-

Oxy-Cope rearrangement : Converts enones to γ,δ-unsaturated ketones through thermally induced reorganization .

-

Robinson Annulation : Combines Michael addition and aldol condensation to form polycyclic frameworks .

Example Pathway

-

Hemiketal formation : Reaction with phenylpyruvic acid generates a hemiketal intermediate .

-

Rearrangement : Oxy-Cope shift produces a diketone intermediate.

-

Aldol cyclization : Intramolecular condensation yields diaryl-substituted cyclohexenone acids (e.g., 4,5-diphenyl derivative, 86% yield) .

Aldol Condensation

In basic conditions, the enolate form undergoes condensation with aldehydes:

Conditions :

-

Catalyst: NaOH (aq.) or LDA (anhydrous).

-

Substrates: Aromatic aldehydes (e.g., benzaldehyde).

Functionalization via Halogenation and Alkylation

-

Halogenation : Electrophilic bromination at the α-position (C3) occurs in CCl₄ with Br₂, yielding 3-bromo-4-phenylcyclohexenone .

-

Alkylation : Enolate intermediates react with alkyl halides (e.g., methyl iodide) to form C3-alkylated products .

Biological Relevance and Metabolic Pathways

-

Enzyme induction : Acts as a substrate for enone reductases in microbial systems (e.g., Beauveria sulfurescens), producing cyclohexanol deri

Eigenschaften

CAS-Nummer |

51171-72-3 |

|---|---|

Molekularformel |

C12H12O |

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

4-phenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |

InChI-Schlüssel |

IMZKNYVHHFRIMH-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C=CC1C2=CC=CC=C2 |

Kanonische SMILES |

C1CC(=O)C=CC1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.